4-Methyl-7-methoxy-2H-1-benzopyran
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 7-methoxy-4-methyl-2H-1-benzopyran-2-one unambiguously defines the compound’s structure, specifying:
- A benzopyran core (fused benzene and oxygen-containing pyrone rings)
- Methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 7 and 4, respectively.
Alternative nomenclature includes 4-methylherniarin and 7-methoxy-4-methylchromen-2-one , reflecting its relationship to herniarin (7-methoxycoumarin). The CAS Registry Number 2555-28-4 and molecular formula C₁₁H₁₀O₃ (molecular mass: 190.20 g/mol) are universally accepted identifiers.
Molecular Architecture and Tautomeric Forms
The planar benzopyran skeleton consists of a benzene ring fused to a pyrone ring, with substituents influencing electronic distribution (Figure 1). Key structural features include:
- Methoxy group at C7: Electron-donating resonance effects stabilize the aromatic system.
- Methyl group at C4: Steric effects slightly distort the pyrone ring’s planarity.
- Carbonyl group at C2: Participates in hydrogen bonding and keto-enol tautomerism.
Tautomeric equilibria involve enol (4MU) and keto (4MUT) forms. Computational studies show that the enol tautomer dominates in aqueous solutions, forming a hydrogen bond network with water molecules. The keto form becomes significant in excited states, facilitating proton transfer reactions.
Table 1: Key Structural Descriptors
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₃ | |
| SMILES | CC=1C=2C(=CC(OC)=CC₂)OC(=O)C₁ | |
| InChIKey | UDFPKNSWSYBIHO-UHFFFAOYSA-N | |
| Melting Point | 160–161°C | |
| Tautomers | Enol (4MU), Keto (4MUT) |
Crystallographic Data and Conformational Analysis
Limited single-crystal X-ray data exist for 4-methyl-7-methoxycoumarin, but related derivatives exhibit monoclinic or triclinic crystal systems. The methyl group at C4 induces slight torsional angles (2–5°) in the pyrone ring, while the methoxy group at C7 adopts a nearly coplanar orientation with the benzene ring. Hydrogen bonding between the carbonyl oxygen and water molecules stabilizes the crystal lattice, with O···H distances of 1.8–2.1 Å.
Comparative Analysis with Related Benzopyran Derivatives
Table 2: Structural and Functional Comparisons
Key differences:
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-methoxy-4-methyl-2H-chromene |
InChI |
InChI=1S/C11H12O2/c1-8-5-6-13-11-7-9(12-2)3-4-10(8)11/h3-5,7H,6H2,1-2H3 |
InChI Key |
IDRSZYOJAWDVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Coumarins, including 4-methyl-7-methoxy-2H-1-benzopyran, have been studied for their antimicrobial activities. Research indicates that this compound exhibits significant efficacy against various bacterial strains and fungi. For instance, studies have shown that coumarins can disrupt microbial cell walls and inhibit essential metabolic pathways, making them promising candidates for developing new antimicrobial agents .
Anticancer Effects
The anticancer potential of coumarins has been extensively documented. This compound has demonstrated cytotoxic effects against several cancer cell lines. Mechanistically, it may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators. This compound's ability to inhibit tumor growth in vivo has been observed in animal models, providing a basis for further investigation into its use as a chemotherapeutic agent .
Antifilarial Activity
Recent studies have highlighted the antifilarial properties of derivatives related to this compound. One derivative showed promising macrofilaricidal and microfilaricidal activity against filarial infections in rodent models. This suggests that such compounds could be developed into effective treatments for human filarial diseases .
Synthetic Methodologies
The synthesis of this compound typically involves traditional organic reactions such as Pechmann condensation and other cyclization techniques. These methods allow for the modification of coumarin structures to enhance their biological activities. The ability to introduce various substituents at different positions on the coumarin ring opens avenues for creating novel derivatives with tailored properties .
Pharmacological Potential
The pharmacological applications of this compound extend beyond its antimicrobial and anticancer properties. Coumarins are known for their antioxidant capabilities, which can protect cells from oxidative stress and inflammation. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
Development of Drug Formulations
Due to its favorable pharmacokinetic properties, this compound can serve as a lead compound in drug formulation development. Its derivatives are being explored for use in various therapeutic areas, including cardiovascular diseases and neurodegenerative disorders .
Data Summary Table
Comparison with Similar Compounds
Structural and Substitution Variations
The benzopyran core allows diverse functionalization. Key analogues include:
- 3-Substituted Derivatives: Compounds like 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) and 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) highlight the impact of substituents on the pyran ring. The dichloro group in 8c increases molecular weight and may enhance lipophilicity compared to methoxy-substituted analogues .
- 4-Position Modifications : Bromination of 4-methyl derivatives (e.g., 7-acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one) introduces reactivity for further functionalization, unlike the inert methyl group in the target compound .
- 7-Position Diversity: Substituents like acetyloxy () or prenyl groups () alter solubility and bioactivity.
Physicochemical Properties
*Estimated based on molecular formula.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-Methyl-7-methoxy-2H-1-benzopyran?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted acetophenone reacts with a methoxy-substituted benzaldehyde under basic conditions. Demethylation steps (e.g., using boron tribromide) may follow to introduce hydroxyl groups . Crystallization in solvents like methanol or ethanol is recommended for purification, as demonstrated in structural reports .
Q. How can structural characterization be performed for this compound?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and packing patterns (e.g., C=O bond length ≈1.22 Å, methoxy group torsion angles) .
- NMR spectroscopy : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the benzopyran core (δ 6.5–8.0 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 176.169 (base peak) confirm the molecular formula C₁₀H₈O₃ .
Q. What are the critical physical properties relevant to experimental design?
- Key Data :
- Boiling point : ~254–262°C (varies with substituents) .
- Solubility : Limited in water; soluble in ethanol, ether, and DMSO .
- Refractive index : ~1.580 (experimental data for analogs) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in regioselectivity during synthesis?
- Approach : X-ray diffraction studies (e.g., CCDC deposition codes from Acta Crystallographica) confirm substitution patterns. For example, methoxy groups at position 7 exhibit distinct torsion angles (~5–10°) compared to other positions, aiding in distinguishing isomers . Pair this with DFT calculations to validate electronic effects influencing regioselectivity .
Q. What methodologies address stability challenges under varying pH or temperature?
- Strategies :
- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures (e.g., stability up to 200°C for hydrated forms) .
- HPLC-MS : Tracks degradation products (e.g., demethylation to 7-hydroxy derivatives) under acidic/basic conditions .
- Storage recommendations : Store in inert atmospheres (N₂/Ar) at ≤−20°C to prevent oxidation .
Q. How can analytical techniques quantify trace impurities in synthesized batches?
- Protocols :
- High-resolution LC-MS : Detects impurities at ppm levels (e.g., residual boron from demethylation reactions) .
- 1D/2D NMR coupling : Identifies stereoisomers via NOESY correlations (e.g., distinguishing cis vs. trans methoxy groups) .
Q. What safety protocols are essential given the compound’s toxicity profile?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
